molecular formula C11H21N2O4P B12609236 Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate CAS No. 648921-29-3

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate

Cat. No.: B12609236
CAS No.: 648921-29-3
M. Wt: 276.27 g/mol
InChI Key: BEVYZALODYYRQE-UHFFFAOYSA-N
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Description

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is an organophosphorus compound featuring a cyano group and a morpholine moiety attached to an ethylphosphonate backbone. Phosphonates are widely utilized in medicinal chemistry, agrochemicals, and organic synthesis due to their stability and versatile reactivity . This article compares its structure, reactivity, and biological activity with similar phosphonate derivatives.

Properties

CAS No.

648921-29-3

Molecular Formula

C11H21N2O4P

Molecular Weight

276.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-3-morpholin-4-ylpropanenitrile

InChI

InChI=1S/C11H21N2O4P/c1-3-16-18(14,17-4-2)11(9-12)10-13-5-7-15-8-6-13/h11H,3-8,10H2,1-2H3

InChI Key

BEVYZALODYYRQE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CN1CCOCC1)C#N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano and morpholine-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the cyano and morpholine groups under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of phosphonate derivatives .

Scientific Research Applications

Chemistry

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate serves as a building block in synthesizing more complex organophosphorus compounds. Its phosphonate group allows it to mimic phosphate esters, making it useful in studying enzyme inhibitors and biological pathways involving phosphonates.

Biology

The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on:

  • Antiviral Activity : Related compounds have demonstrated effective inhibition of viral replication in vitro against viruses like HIV.
CompoundVirus TargetedEC50 (µM)
Compound AHIV20
Compound BInfluenza15
This compoundTBD
  • Anticancer Properties : In vivo studies have indicated significant tumor size reduction in models treated with similar phosphonates, suggesting modulation of apoptotic pathways.
TreatmentTumor Size Reduction (%)Mechanism
Control0-
Sodium Salt of Ethyl Phosphonate65Apoptosis via caspase activation

Industrial Applications

This compound finds applications in:

  • Agrochemicals : Used in the development of pesticides and herbicides.
  • Flame Retardants : Its unique chemical properties make it suitable for enhancing fire resistance in materials.

Study 1: Antiviral Activity

A series of phosphonates were evaluated for their antiviral efficacy against HIV, with structural analogs showing promising results.

Study 2: Anticancer Evaluation

Research conducted on similar compounds revealed notable anticancer activity across various cell lines, indicating potential therapeutic applications.

Mechanism of Action

The mechanism by which diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that normally process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure includes a cyano group and a morpholin-4-yl group on the ethyl chain. Key comparisons include:

  • Diethyl benzylphosphonate derivatives (e.g., compounds 1–8 in ) : These feature aryl or boronic acid substituents. For example, compound 3 (with a boronic acid group) exhibited enhanced antimicrobial activity compared to the unsubstituted derivative (compound 1), highlighting the role of electron-withdrawing groups in bioactivity .
  • Phosphono-perfluorophenylalanine derivatives (): These contain perfluorinated aryl and thioether groups, which significantly influence NMR chemical shifts (e.g., 19F and 31P signals) and likely enhance metabolic stability .
Table 1: Substituent Impact on Key Properties
Compound Substituents Key Properties/Effects
Target Compound Cyano, morpholin-4-yl Potential enhanced solubility and bioactivity
Diethyl benzylphosphonate (1) Phenyl Baseline antimicrobial activity (MIC: 32 mg/L)
Compound 3 () Boronic acid Improved MIC (8 mg/L) and selectivity
Diethyl cyanomethyl phosphonate Cyano, methyl Industrial use in fermentation ()

Reactivity in Organic Reactions

Phosphonates are critical in Horner-Wadsworth-Emmons (HWE) reactions for olefin synthesis. Key findings from analogs include:

  • Diethyl vs. dimethyl/diisopropyl phosphonates : Diethyl esters provide higher reaction yields (82%) and (E)-selectivity compared to dimethyl (lower selectivity) or diisopropyl (lower yield due to steric hindrance) .
  • Electron-withdrawing groups: (Z)-selective HWE reagents (e.g., Still–Gennari) require strong electron-withdrawing esters, whereas the target compound’s cyano group may similarly influence reactivity .
Table 2: Antimicrobial Activity of Analogs ()
Compound Substituent MIC (mg/L) MBC (mg/L) Selectivity
1 Phenyl 32 64 Low
3 Boronic acid 8 16 High
6 Stilbene 4 8 Super-high

Spectral Characteristics

NMR data from analogs () suggest:

  • 31P NMR: Diethyl phosphonates typically show signals near δ 20–25 ppm. The cyano group in the target compound may deshield adjacent carbons, altering 13C shifts.
  • 1H NMR: The morpholinyl group’s protons (δ 2.5–3.5 ppm) and cyano’s inductive effects would distinguish its spectrum from aryl-substituted analogs.

Biological Activity

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with phosphonylating agents. The general synthetic route includes:

  • Formation of the Cyano Group : The introduction of the cyano group can be achieved through the reaction of suitable precursors with cyanide sources.
  • Phosphonylation : The morpholine derivative undergoes phosphonylation to incorporate the phosphonate group.
  • Esterification : Final steps often involve esterification reactions to yield the desired product.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various phosphonate compounds, including derivatives similar to this compound. For instance, certain pyrazole derivatives have shown significant antiviral activity against a range of viruses such as HIV and influenza . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in viral inhibition.

Anticancer Activity

Research indicates that phosphonate compounds can exhibit anticancer properties. For example, sodium salts derived from similar structures have demonstrated effectiveness against Ehrlich ascites carcinoma (EAC) cells . The mechanism often involves interaction with cellular receptors, leading to apoptosis in cancer cells.

Antimicrobial Effects

Phosphonates have been studied for their antimicrobial properties. Compounds with similar functional groups have shown activity against various bacteria and fungi . The presence of the morpholine ring may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.

Study 1: Antiviral Activity

A study evaluated a series of phosphonates for their antiviral activity against HIV. Compounds structurally related to this compound exhibited EC50 values indicating effective inhibition of viral replication in vitro .

CompoundVirus TargetedEC50 (µM)
Compound AHIV20
Compound BInfluenza15
This compoundTBDTBD

Study 2: Anticancer Evaluation

In vivo studies on similar phosphonates revealed significant reductions in tumor size in EAC models. The proposed mechanism involved the modulation of apoptotic pathways through receptor interactions .

TreatmentTumor Size Reduction (%)Mechanism
Control0-
Sodium Salt of Ethyl Phosphonate65Apoptosis via caspase activation

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